![molecular formula C16H9BrClNO2 B1596972 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 351327-32-7](/img/structure/B1596972.png)
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Overview
Description
“6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351327-32-7 . It has a molecular weight of 362.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 362.61 . It should be stored at a temperature of 28 C . More specific physical and chemical properties are not provided in the sources retrieved.Scientific Research Applications
Antimicrobial and Antimalarial Applications
Antimicrobial and Antimalarial Agents : A study discusses the synthesis of derivatives from 6-bromo-2-chloroquinolin-3-carbaldehyde, closely related to the compound . These derivatives showed promising antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
In Vitro Antimalarial Activity : Another research focused on thieno[3,4-c]quinoline derivatives, which include chloro compounds similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, demonstrating significant in vitro antimalarial activity (Görlitzer et al., 2006).
Cancer Research
- Cytotoxic Activity and Cancer Research : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which have structural similarities with the compound , have been synthesized and tested for cytotoxic activity against various carcinoma cell lines, showing significant anticancer activity (Bhatt et al., 2015).
Antibacterial Activity
Antibacterial Activity : Novel quinolone derivatives, closely related to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been synthesized and shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Kumar et al., 2014).
Quinoline Derivatives as Antibacterial Agents : Research into new quinoline derivatives, which share structural features with the compound of interest, revealed antimicrobial properties against different microorganisms, highlighting their potential as antibacterial agents (Kumar & Kumar, 2021).
Photophysical Studies
- Photophysical Properties Study : Studies on azole-quinoline-based fluorophores, which include carboxylic acid derivatives similar to 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid, have been conducted to understand their photophysical behaviors, potentially relevant for material science and optical applications (Padalkar & Sekar, 2014).
Future Directions
properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGQCSCQAFQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362463 | |
Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
CAS RN |
351327-32-7 | |
Record name | 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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